2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine
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Overview
Description
2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine: is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is a solid at room temperature and is stored under standard conditions .
Scientific Research Applications
Chemistry: In chemistry, 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme interactions and protein functions. It serves as a probe in proteomics to identify and quantify proteins in complex biological samples .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They are explored as candidates for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl aniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which can have different biological and chemical properties .
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes . The pathways involved often include signal transduction and metabolic pathways, which are crucial for maintaining cellular functions .
Comparison with Similar Compounds
2-Methylquinazoline: Similar in structure but lacks the tetrahydro component.
5,6,7,8-Tetrahydroquinazoline: Similar but without the methyl group.
Quinazolin-6-amine: Similar but without the methyl and tetrahydro components.
Uniqueness: 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine is unique due to its combination of a methyl group and a tetrahydroquinazoline ring. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h5,8H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKEOJVUNGGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CC(CCC2=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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